![molecular formula C7H13NO3 B3052222 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester CAS No. 39632-87-6](/img/structure/B3052222.png)
2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester
Overview
Description
2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester, also known as ethyl 3-amino-3-ethoxyacrylate, is an organic compound used in various scientific research applications. This compound is synthesized through a simple and efficient method and has shown potential as a useful molecule in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester 3-amino-3-ethoxyacrylate is not fully understood. However, it is believed that this compound exerts its anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by disrupting their cell cycle.
Biochemical and Physiological Effects:
Ethyl 3-amino-3-ethoxyacrylate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and tumor growth. This compound has also been shown to have antioxidant activity, which may help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester 3-amino-3-ethoxyacrylate in lab experiments is its ease of synthesis. This compound can be synthesized using simple and efficient methods, making it readily available for research purposes. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research involving 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester 3-amino-3-ethoxyacrylate. One area of interest is its potential use as a building block in the synthesis of biologically active compounds. Researchers may also investigate the mechanism of action of this compound in greater detail, in order to better understand its anti-tumor and anti-inflammatory effects. Additionally, the potential use of this compound as a therapeutic agent for various diseases may be explored.
Scientific Research Applications
Ethyl 3-amino-3-ethoxyacrylate has been studied for its potential use in various scientific research applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has also been investigated for its potential use as a building block in the synthesis of biologically active compounds.
properties
IUPAC Name |
ethyl (E)-3-amino-3-ethoxyprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h5H,3-4,8H2,1-2H3/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTPBSBNLKQLHB-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)OCC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(=O)OCC)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273441 | |
Record name | Ethyl (2E)-3-amino-3-ethoxy-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109831-72-3, 39632-87-6 | |
Record name | Ethyl (2E)-3-amino-3-ethoxy-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109831-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC128083 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (2E)-3-amino-3-ethoxy-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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